molecular formula C19H27NO6 B8060526 Trans-1-(tert-butoxycarbonyl)-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid

Trans-1-(tert-butoxycarbonyl)-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B8060526
M. Wt: 365.4 g/mol
InChI Key: YBEXLWOMOMXLOE-UONOGXRCSA-N
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Description

Trans-1-(tert-butoxycarbonyl)-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid: is a complex organic compound with a specific stereochemistry It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and features various functional groups, including a tert-butoxycarbonyl (Boc) protecting group, an ethoxy group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-1-(tert-butoxycarbonyl)-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The ethoxy and methoxy groups are introduced through substitution reactions on the aromatic ring.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom during subsequent synthetic steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring or the pyrrolidine ring.

    Reduction: Reduction reactions can be used to modify the functional groups or the pyrrolidine ring.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Trans-1-(tert-butoxycarbonyl)-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may serve as a model compound for understanding the interactions between small molecules and biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features might be relevant for the design of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Trans-1-(tert-butoxycarbonyl)-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
  • rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3-ethoxyphenyl)pyrrolidine-3-carboxylic acid

Uniqueness

The uniqueness of Trans-1-(tert-butoxycarbonyl)-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid lies in its specific combination of functional groups and stereochemistry. This combination can impart distinct physical, chemical, and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(3S,4R)-4-(3-ethoxy-4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO6/c1-6-25-16-9-12(7-8-15(16)24-5)13-10-20(11-14(13)17(21)22)18(23)26-19(2,3)4/h7-9,13-14H,6,10-11H2,1-5H3,(H,21,22)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEXLWOMOMXLOE-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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